Aluminum hexafluoro-2,4-pentanedionat

CAS No.:

Cat. No.: VC13654602

Molecular Formula: C15H3Al2F18O6+3

Molecular Weight: 675.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H3Al2F18O6+3 |

|---|---|

| Molecular Weight | 675.11 g/mol |

| IUPAC Name | dialuminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |

| Standard InChI | InChI=1S/3C5H2F6O2.2Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1,12H;;/q;;;2*+3/p-3/b3*2-1-;; |

| Standard InChI Key | BYJKTKURFPWQDK-AHUNZLEGSA-K |

| Isomeric SMILES | C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Al+3].[Al+3] |

| SMILES | C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Al+3].[Al+3] |

| Canonical SMILES | C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Al+3].[Al+3] |

Introduction

Chemical Structure and Physicochemical Properties

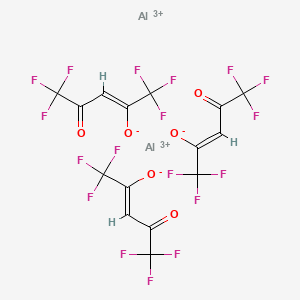

Aluminum hexafluoro-2,4-pentanedionat exists as a coordination complex with an aluminum center bonded to three bidentate hexafluoro-2,4-pentanedionate ligands. The fluorine atoms enhance electron-withdrawing effects, increasing the compound’s volatility and thermal stability.

Molecular Formula and Weight

Discrepancies in reported molecular formulas highlight variations in structural interpretations:

These differences may arise from hydration states or charge-balancing counterions. The compound’s crystalline structure and moisture sensitivity necessitate careful handling under inert conditions.

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 70–73°C | |

| Boiling Point | 170°C (decomposition) | |

| Density | 1.8–2.0 g/cm³ (estimated) | |

| Solubility | Soluble in organic solvents |

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via the reaction of aluminum salts with hexafluoroacetylacetone () in anhydrous toluene or tetrahydrofuran. The reaction proceeds under nitrogen to prevent hydrolysis:

where denotes hexafluoroacetylacetone.

Industrial-Scale Manufacturing

Industrial production scales this reaction using continuous flow reactors to optimize yield (>85%) and purity (>98%). Post-synthesis purification involves vacuum sublimation or recrystallization from hexane .

Applications in Advanced Materials

Metal-Organic Chemical Vapor Deposition (MOCVD)

Aluminum hexafluoro-2,4-pentanedionat is a preferred precursor for depositing aluminum oxide () thin films in semiconductor manufacturing. Its high volatility ensures uniform film growth at lower temperatures (300–400°C) compared to non-fluorinated analogs .

| Application | Performance Metric |

|---|---|

| Gate Dielectrics | Leakage current < 1 nA/cm² |

| Protective Coatings | Hardness > 15 GPa |

Nanotechnology and Catalysis

The compound facilitates the synthesis of aluminum nanoparticles (NPs) with diameters <50 nm. These NPs exhibit enhanced catalytic activity in hydrocarbon cracking and environmental remediation (e.g., pollutant degradation).

Research Findings and Case Studies

Thin Film Optimization in Semiconductors

A 2024 study demonstrated that -derived films reduced interface trap densities by 40% in MOSFETs, improving device reliability .

Environmental Remediation

Aluminum NPs synthesized from achieved 95% degradation of trichloroethylene in groundwater within 2 hours, outperforming iron-based catalysts.

| Hazard Type | Risk Statement | Precautionary Measure |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Operate in fume hoods |

Moisture sensitivity necessitates storage in sealed containers under argon .

Future Perspectives

Future research should explore:

-

Biomedical Applications: Leveraging fluorine’s lipophilicity for drug delivery systems.

-

Energy Storage: Using -derived materials in solid-state batteries.

-

Catalytic Mechanisms: Elucidating reaction pathways in nanoparticle-mediated catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume